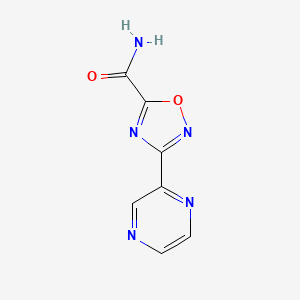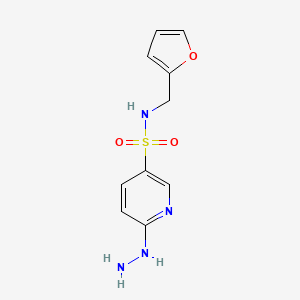![molecular formula C16H15N3O B2612787 (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine CAS No. 929974-07-2](/img/structure/B2612787.png)
(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives to yield benzimidazoles . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Scientific Research Applications
Mechanistic Study and Metabolic Pathways
- Arylhydroxylamine Rearrangement in Rats: A study by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamine in rats. This research identified 1-methylbenzimidazol-2-one as a major metabolite from the incubation of 1-hydroxy-1-phenyl-3-methylurea with liver homogenates or when injected in rats. This process involves hepatic isomerase-catalyzed rearrangements of hydroxylamines, which could be pertinent to understanding the metabolism and potential applications of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine in biological systems (Sternson & Gammans, 1975).
Chemical Synthesis and Reactions
- Hydroxylamine Derivatives Synthesis: Markova et al. (1970) described the synthesis of hydroxylamine derivatives involving 1-methylbenzimidazol-2-ylmethyl. This includes the study of its reactions with HCl, leading to various structural formations, crucial for understanding the chemical behavior of related compounds (Markova et al., 1970).
- Formation of Benzimidazoles: Morgan and Turner (1969) conducted a study on the formation of benzimidazoles from o-aminoacetanilide, which is relevant to understanding the chemical pathways and synthesis techniques applicable to this compound (Morgan & Turner, 1969).
Potential Applications in Material Science
- Ruthenium(II) Charge-Transfer Sensitizers: Kohle, Ruile, and Grätzel (1996) explored the synthesis and properties of complexes containing 1-methylbenzimidazol-2-yl, used in charge-transfer sensitizers. This indicates potential applications of similar compounds in material science, particularly in the context of energy transfer and storage (Kohle et al., 1996).
Biomedical and Pharmacological Research
- Antiprotozoal Activity of 1-Methylbenzimidazole Derivatives: Valdez-Padilla et al. (2009) synthesized and evaluated the antiprotozoal activity of 1-methylbenzimidazole derivatives, which suggests potential pharmacological uses for structurally related compounds like this compound in treating protozoal infections (Valdez-Padilla et al., 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves the condensation of 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-(1-methylbenzimidazol-2-yl)-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-(1-methylbenzimidazol-2-yl)-1-phenylethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |
CAS No. |
929974-07-2 |
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3 |
InChI Key |
VCGVKTADLHNERP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


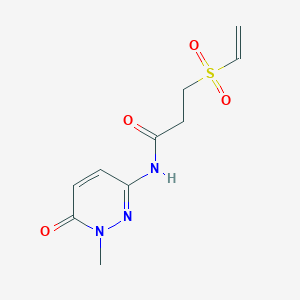
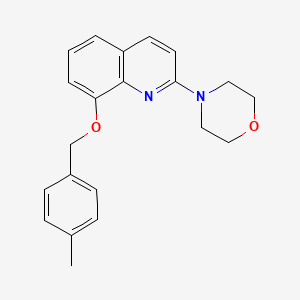
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)
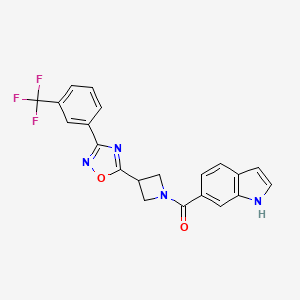
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
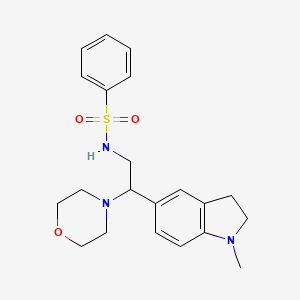
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612723.png)
![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
